![molecular formula C15H12O2 B14338219 [1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl- CAS No. 100914-80-5](/img/structure/B14338219.png)
[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-2-carboxaldehyde, 2’-acetyl-: is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound has functional groups at the 2 and 2’ positions, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method to synthesize [1,1’-Biphenyl]-2-carboxaldehyde, 2’-acetyl- involves the Friedel-Crafts acylation reaction.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which uses boron reagents to form carbon-carbon bonds under mild conditions.
Industrial Production Methods: Industrial production often relies on scalable and efficient methods like the Friedel-Crafts acylation due to its simplicity and cost-effectiveness. The reaction conditions typically involve using a solvent like dichloromethane and maintaining a controlled temperature to ensure high yields.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in [1,1’-Biphenyl]-2-carboxaldehyde, 2’-acetyl- can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products:
Oxidation: Biphenyl-2-carboxylic acid derivatives.
Reduction: Biphenyl-2-methanol derivatives.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology and Medicine:
Industry:
Materials Science: Used in the production of polymers and advanced materials.
Electronics: Employed in the manufacture of organic light-emitting diodes (OLEDs) and other electronic components.
Mecanismo De Acción
The mechanism of action for [1,1’-Biphenyl]-2-carboxaldehyde, 2’-acetyl- primarily involves its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the acetyl group can undergo electrophilic aromatic substitution. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications .
Comparación Con Compuestos Similares
Biphenyl-2-carboxaldehyde: Lacks the acetyl group, making it less versatile in certain reactions.
2-Acetylbiphenyl: Lacks the aldehyde group, limiting its reactivity in nucleophilic addition reactions.
Uniqueness: The presence of both aldehyde and acetyl groups in [1,1’-Biphenyl]-2-carboxaldehyde, 2’-acetyl- makes it a unique and valuable compound for various synthetic and industrial applications. Its dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
Propiedades
Número CAS |
100914-80-5 |
|---|---|
Fórmula molecular |
C15H12O2 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
2-(2-acetylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O2/c1-11(17)13-7-4-5-9-15(13)14-8-3-2-6-12(14)10-16/h2-10H,1H3 |
Clave InChI |
QGWGEVKTZRASLS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1C2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)
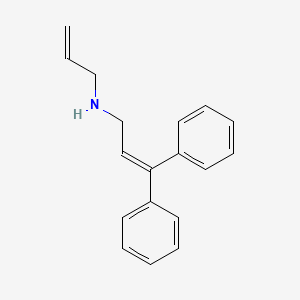
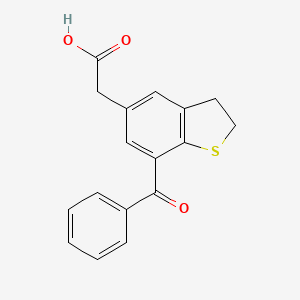
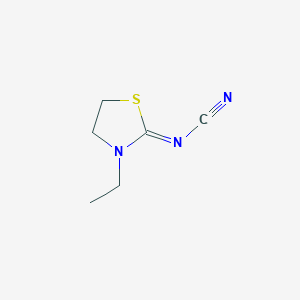

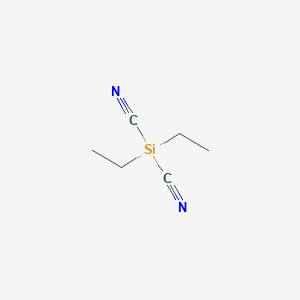
![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
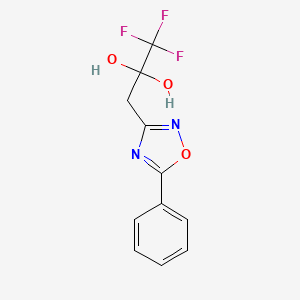
![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
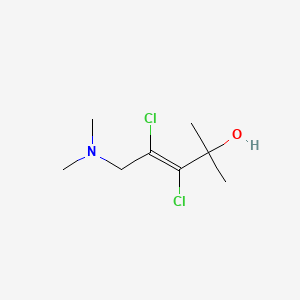


![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)
